Bis(2-isopropylphenyl) Phenyl Phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Here's what we do know:

Chemical Properties

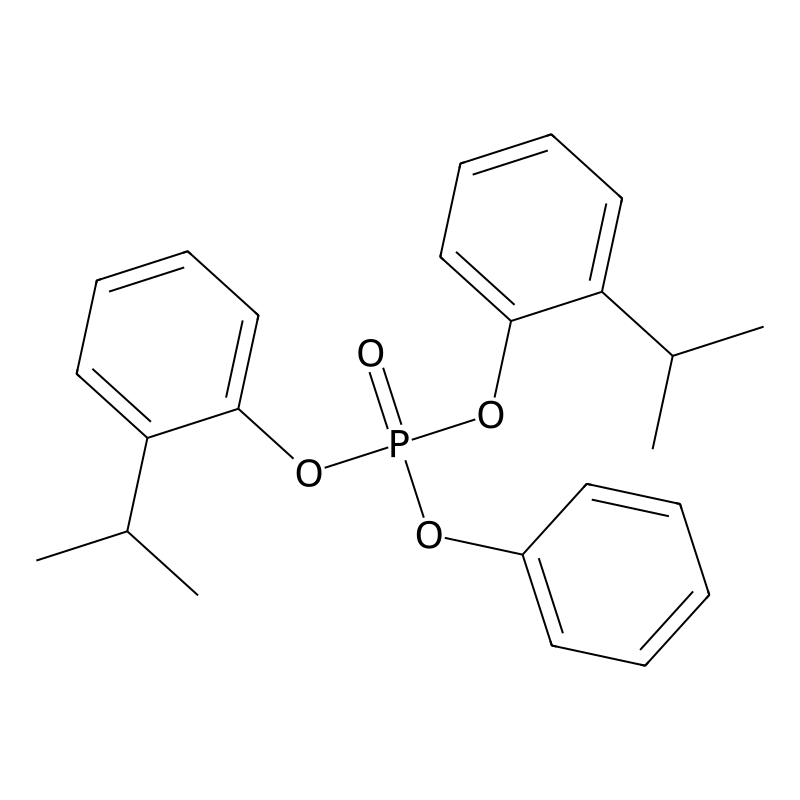

Bis(2-isopropylphenyl) Phenyl Phosphate is an organic molecule (PubChem: ) with the chemical formula C24H27O4P and a molecular weight of 410.44. Its structure suggests it may have some interesting properties, such as containing a phosphate group, which can be involved in biological processes.

Availability

Several chemical suppliers offer Bis(2-isopropylphenyl) Phenyl Phosphate for purchase, often labeled for "research use only" (SCBT: , LGC Standards: ). This suggests that researchers may be interested in studying its potential applications.

Bis(2-isopropylphenyl) Phenyl Phosphate is an organic compound with the molecular formula and a molecular weight of approximately 410.44 g/mol. This compound features a central phosphate group bonded to three phenyl rings, two of which are substituted with isopropyl groups at the ortho position. It is primarily utilized as a flame retardant and plasticizer due to its excellent thermal stability and electrical properties.

There is no scientific literature available on the mechanism of action of BIPP.

- Oxidation: This compound can be oxidized to form phosphoric acid derivatives.

- Reduction: Reduction reactions can lead to the formation of phenolic compounds.

- Substitution: The phenyl groups are capable of undergoing electrophilic substitution reactions.

Common Reagents and Conditions- Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: Reducing agents such as lithium aluminum hydride are typically used.

- Substitution: Electrophilic substitution often employs reagents like bromine or chlorine under acidic conditions.

Major Products- Oxidation: Produces phosphoric acid derivatives.

- Reduction: Yields phenolic compounds.

- Substitution: Results in halogenated phenyl phosphates.

- Oxidation: Produces phosphoric acid derivatives.

- Reduction: Yields phenolic compounds.

- Substitution: Results in halogenated phenyl phosphates.

Research indicates that Bis(2-isopropylphenyl) Phenyl Phosphate has potential biological effects, particularly in studies involving organophosphates. It has been investigated for its impact on cellular processes and enzyme activities. Additionally, it may interact with hormonal pathways by inhibiting the human androgen receptor, which could affect various biological functions.

The synthesis of Bis(2-isopropylphenyl) Phenyl Phosphate typically involves the esterification of phosphoric acid with 2-isopropylphenol and phenol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid, under controlled temperature and pressure conditions. In industrial settings, production occurs in large-scale reactors where reactants are mixed and heated appropriately, followed by purification through distillation or crystallization .

Bis(2-isopropylphenyl) Phenyl Phosphate finds diverse applications across various industries:

- Flame Retardant: Widely used in plastics, rubber, and synthetic fibers to enhance fire resistance.

- Plasticizer: Improves flexibility and durability in polymer formulations.

- Environmental Analysis: Serves as a reference standard due to its stability and well-defined properties.

- Medical Devices: Investigated for use in developing flame-retardant materials for protective clothing and medical devices .

Several compounds share structural or functional similarities with Bis(2-isopropylphenyl) Phenyl Phosphate:

| Compound Name | Characteristics | Unique Aspects |

|---|---|---|

| Triphenyl Phosphate | Commonly used flame retardant with higher toxicity | Higher toxicity compared to Bis(2-isopropylphenyl) Phenyl Phosphate |

| Tris(2-chloroethyl) Phosphate | Better water solubility but lower thermal stability | Water solubility advantage |

| Tris(2-butoxyethyl) Phosphate | Used as a plasticizer with lower flame-retardant efficiency | Lower efficiency as a flame retardant |

Uniqueness

Bis(2-isopropylphenyl) Phenyl Phosphate is distinguished by its balanced properties of thermal stability, low toxicity, and effective flame retardancy, making it a preferred choice in various applications compared to other similar compounds .

XLogP3

UNII

Other CAS

28109-00-4

Wikipedia

General Manufacturing Information

TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.